N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is an organic compound that belongs to the class of acetamides. It features a quinoline ring and a sulfanyl group, which are known to impart unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Sulfanyl Group: The quinoline derivative can be reacted with a thiol compound under basic conditions to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the sulfanyl-quinoline derivative with an acylating agent, such as acetic anhydride, to form the acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can undergo reduction to form tetrahydroquinoline derivatives.
Substitution: The methyl groups on the phenyl and quinoline rings can be substituted with various functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a therapeutic agent, it might interact with specific enzymes or receptors in the body, modulating their activity. The sulfanyl and quinoline groups could play a crucial role in binding to the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide: can be compared with other acetamides and quinoline derivatives.
N-(4-methylphenyl)acetamide: Lacks the quinoline and sulfanyl groups.
2-[(4-methylquinolin-2-yl)sulfanyl]acetamide: Lacks the 4-methylphenyl group.
Uniqueness
The presence of both the quinoline and sulfanyl groups in this compound makes it unique, potentially offering a combination of properties not found in simpler analogs.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-7-9-15(10-8-13)20-18(22)12-23-19-11-14(2)16-5-3-4-6-17(16)21-19/h3-11H,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIPKUAHTSCCKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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